3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with carboxylic acid derivatives under specific conditions. For instance, the reaction with 2-methoxyisopentanoyl chloride has been found to be highly selective .
Industrial Production Methods
Industrial production of this compound typically involves high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, making it efficient for large-scale production . The use of a multiposition jar milling system enables the processing of up to 12 samples simultaneously, which is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with acyl chlorides, are common and result in the formation of acylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Acyl chlorides like 2-methoxyisopentanoyl chloride are frequently employed.
Major Products
The major products formed from these reactions include various acylated derivatives and oxidation products, which can be further utilized in different applications.
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
- 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 3-Methyl-2,3-dihydro-4H-1,4-benzoxazine
Uniqueness
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid stands out due to its unique carboxylic acid functional group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in chemistry and materials science .
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-9(10(12)13)14-8-5-3-2-4-7(8)11-6/h2-6,9,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKJNETYOBRNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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